molecular formula C19H18N2OS B2845032 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 324758-47-6

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

Cat. No.: B2845032
CAS No.: 324758-47-6
M. Wt: 322.43
InChI Key: RMMSNXGSRLVESZ-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic organic compound belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This class of compounds has recently been identified as the first selective class of antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels . ZAC is activated by zinc, copper, and protons, and its physiological functions are still being elucidated due to a historical lack of potent and selective pharmacological tools . Research-grade N-(thiazol-2-yl)-benzamide analogs are therefore of significant value as negative allosteric modulators in explorations of ZAC's role in the central nervous system and peripheral tissues . Mechanistic studies on closely related analogs suggest that this class of compounds acts as state-dependent, negative allosteric modulators, likely targeting the transmembrane and/or intracellular domains of the ZAC receptor rather than the orthosteric agonist site . Furthermore, these compounds have demonstrated promising selectivity, showing no significant off-target activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at specific concentrations, making them superior and more selective tools than previously used non-selective antagonists like tubocurarine . The structural features of the benzamide and thiazole rings, substituted with groups like the 4-ethylphenyl moiety, are critical determinants for this biological activity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMSNXGSRLVESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized to form the thiazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of halogenated or substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and physicochemical properties of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide are highly dependent on substituent variations. Key structural analogues include:

Compound Name Thiazole Substituent Benzamide Substituent Biological Activity/Property Reference
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) 2-Phenoxy 129.23% activity (p < 0.05)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Phenyl 4-Chloro Potent anti-inflammatory activity
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (7) 4-(3,4-Dichlorophenyl) 1,3-Thiazole-5-carboxamide c-Abl kinase activation
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9) 4-Pyridin-2-yl 4-Dimethoxymethyl PfAtg8 binding (docking similarity)
N-[4-(4-Substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine (4b-12b) 4-(4-Substitutedphenyl) 1,3,5-Triazin-2-amine MIC = 4–64 µg/mL (antimicrobial)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethyl group in the target compound (electron-donating) contrasts with dichlorophenyl (electron-withdrawing) in compound 7, which enhances kinase activation but may reduce solubility .
  • Steric Effects: The 2-methyl substituent in the target compound likely reduces conformational flexibility compared to 2-phenoxy or 4-chloro substituents in analogues .
  • Bulkiness : Bulky groups (e.g., 1,3,5-triazin-2-amine in ) improve antimicrobial activity but may hinder target binding in other contexts.

Physicochemical Properties

  • Solubility : The ethylphenyl group increases hydrophobicity relative to pyridinyl (compound 9 ) or methoxy-substituted analogues (e.g., ).
  • Thermal Stability : Melting points for similar compounds range from 160–220°C , with electron-withdrawing groups (e.g., nitro in ) increasing stability.

Research Findings and Contradictions

  • Substituent Position Matters : Anti-inflammatory activity is maximized with para-substitutions on the benzamide (e.g., 4-chloro in ), whereas ortho-substitutions (e.g., 2-methyl in the target compound) may favor steric-driven target selectivity.
  • Contradictory Role of Bulky Groups : While bulky groups enhance antimicrobial activity , they reduce bioavailability in kinase-targeting compounds .
  • Docking vs. Experimental Data : Compound 9 showed similar docking to the target compound but divergent biological effects, emphasizing the need for empirical validation.

Biological Activity

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C19H18N2OS
  • Canonical SMILES : CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C
  • InChI : InChI=1S/C19H18N2OS/c1-3-14-8-10-15(11-9-14)17-12-23-19(20-17)21-18(22)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,20,21,22)

This compound features a thiazole ring linked to an ethylphenyl group and a methylbenzamide moiety, which contributes to its unique biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes such as microbial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.
  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in certain cancer cells by activating apoptotic pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound is no exception. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. The following table summarizes findings from various research articles:

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)5.0Significant cytotoxicity
MCF7 (breast cancer)7.5Induction of apoptosis
A549 (lung cancer)6.0Cell cycle arrest observed

These findings indicate that this compound may have promising applications in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Effects :
    A study conducted by Annadurai et al. (2012) investigated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Case Study on Anticancer Properties :
    Research published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several thiazole derivatives on different cancer cell lines. The study found that this compound induced significant cell death in HeLa cells through apoptosis.

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide?

Methodological Answer:
The synthesis typically involves two steps: (1) formation of the thiazole ring via cyclization of a thiourea intermediate with α-bromo ketones, and (2) coupling the thiazole intermediate with 2-methylbenzoyl chloride. Key reaction parameters include:

  • Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction efficiency.
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
  • Catalysts : Use triethylamine to neutralize HCl byproducts during amide bond formation.
    Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity .

Basic Question: How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:
Structural characterization requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the thiazole and benzamide moieties.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for refinement, though challenges arise with twinned crystals or low-resolution data .

Advanced Question: What experimental strategies resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:
Discrepancies in crystallographic data (e.g., unresolved electron density or disorder) can be addressed by:

  • Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to improve data quality.
  • Refinement tools : Employ SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion or positional disorder.
  • Validation metrics : Cross-check R-factor, wR2, and goodness-of-fit (GOF) against IUCr standards. For twinned data, use TWIN/BASF commands in SHELX .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:
SAR studies require systematic modifications:

  • Substituent variation : Replace the 4-ethylphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess impact on target binding.
  • Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate pharmacokinetic changes.
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like bacterial RNA polymerase, a proposed mechanism for antimicrobial activity .

Advanced Question: What methodologies validate the compound’s enzyme inhibition mechanisms in vitro?

Methodological Answer:
Mechanistic validation involves:

  • Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., FITC-labeled ATP for kinase inhibition).
  • Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm ligand binding .

Advanced Question: How do physicochemical properties (e.g., solubility, logP) influence formulation strategies?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (DMSO:PBS mixtures) or nanoformulation (liposomes) for in vitro assays.
  • logP optimization : Adjust substituents (e.g., replace methyl with polar groups) to achieve a logP <5 for improved bioavailability.
  • Stability testing : Conduct accelerated degradation studies under varied pH/temperature to identify labile functional groups .

Advanced Question: How should researchers address contradictory biological activity data across studies?

Methodological Answer:
Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

  • Reproducibility controls : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Impurity profiling : Employ HPLC-MS to identify and quantify synthetic byproducts.
  • Meta-analysis : Compare EC₅₀ ranges across studies (e.g., 2–10 µM for cytotoxicity) to establish consensus activity thresholds .

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